Methyl 4,4-difluoro-2-hexynoate

Description

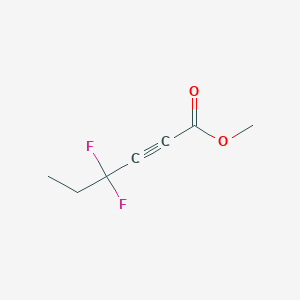

Methyl 4,4-difluoro-2-hexynoate is a fluorinated alkyne-containing methyl ester with the molecular formula C₇H₈F₂O₂. Structurally, it features a triple bond (alkyne group) at position 2 and two fluorine atoms at the 4-position of the hexynoate backbone. For instance, fluorinated esters like triflusulfuron methyl ester () are widely used in pesticides due to enhanced stability and bioactivity, suggesting that the difluoro and alkyne groups in this compound may similarly influence its functional behavior .

Properties

Molecular Formula |

C7H8F2O2 |

|---|---|

Molecular Weight |

162.13 g/mol |

IUPAC Name |

methyl 4,4-difluorohex-2-ynoate |

InChI |

InChI=1S/C7H8F2O2/c1-3-7(8,9)5-4-6(10)11-2/h3H2,1-2H3 |

InChI Key |

JYYHTEZPRRYDFC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#CC(=O)OC)(F)F |

Origin of Product |

United States |

Preparation Methods

Difluorination via Silicon-Containing Precursors

One effective method involves the use of silyl-substituted intermediates followed by fluorination to introduce the difluoromethylene group. For example, 4-N-alkanoyl silanes can be fluorinated with potassium fluoride (KF) in the presence of 18-crown-6 in acetonitrile at elevated temperature (~80 ºC), yielding fluorinated products in moderate to good yields (around 60-65%) after chromatographic purification.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of silane precursor | Coupling of starting amine with hexynoic acid derivatives | Variable | Requires protection of sensitive groups |

| Fluorination | KF, 18-crown-6, MeCN, 80 ºC, 20 min | 63-65 | Silanols byproducts (~20-25%) also formed |

| Purification | Silica gel chromatography (5-10% MeOH/CHCl3) | - | Removal of silanol impurities |

This method is adaptable to radiolabeling protocols using ^18F fluoride for PET imaging agents, demonstrating its robustness.

Stepwise Synthesis via Coupling and Hydrogenation

Another approach starts from skipped diyne intermediates, which are constructed via Pd/Cu-catalyzed coupling reactions of alkynes, followed by selective hydrogenation and functional group transformations.

- Initial coupling creates the hexynoate backbone.

- Hydrogenation of the diyne using Brown’s P2 nickel catalyst in ethanol under optimized conditions yields the desired intermediate in about 68% yield.

- Attempts to trifluoromethylate the intermediate directly with trimethylsilyl trifluoromethyl (TMSCF3) and fluoride activators (CsF or TBAF) were unsuccessful.

- Instead, conversion to the corresponding carboxylic acid followed by treatment with lithium diisopropylamide (LDA) and ethyl 2,2,2-trifluoroacetate (EtO2CCF3) was employed to install fluorinated groups.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd/Cu-catalyzed coupling | Pd(OAc)2, CuI, PPh3, n-BuNH2, PhH, rt, 12 h | 41-82 | Formation of skipped diynes |

| Hydrogenation | Brown’s P2 Ni catalyst, EtOH, optimized conditions | 68 | Conversion of diyne to alkyne intermediate |

| Carboxylic acid formation | Hydrolysis under basic conditions | - | Precursor for fluorination |

| Fluorination | LDA, EtO2CCF3, pyridine/DCM | Variable | Installation of difluoromethylene |

Amidation and Ester Hydrolysis Steps

Some syntheses involve amidation of carboxylic acid intermediates using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of triethylamine (TEA) or diisopropylethylamine (DIPEA). Ester hydrolysis to free acids is often performed under basic or acidic conditions to facilitate further transformations.

Summary of Key Data

| Method | Key Reagents | Temperature | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Silicon-based fluorination | KF, 18-crown-6, MeCN | 80 ºC | 60-65% | Direct fluorination, compatible with radiolabeling | Formation of silanol byproducts |

| Pd/Cu-catalyzed coupling + hydrogenation | Pd(OAc)2, CuI, PPh3, Brown’s P2 Ni | rt to reflux | 41-82% (coupling), 68% (hydrogenation) | Modular synthesis, scalable | Multistep, requires optimization |

| Fluorination via LDA/EtO2CCF3 | LDA, trifluoroacetate esters | Low temp, rt | Variable | Introduction of difluoromethylene group | Requires sensitive reagents, moderate yields |

Research Discoveries and Notes

- The silicon-fluoride acceptor strategy allows efficient and selective fluorination, which is particularly useful for preparing radiolabeled analogues for imaging.

- Direct trifluoromethylation attempts on ester intermediates failed, indicating the need for alternative fluorination strategies such as LDA-mediated nucleophilic attack on electrophilic trifluoroacetate esters.

- Pd/Cu catalysis enables the construction of complex alkynyl frameworks with good selectivity and yield, facilitating the synthesis of various analogues with potential biological activity.

- Amidation and ester hydrolysis steps are crucial for modifying the ester functionality and introducing amide linkages, which may influence biological properties.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-difluoro-2-hexynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4,4-difluoro-2-hexynoate is a compound of significant interest in various scientific research applications, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that compounds with difluorinated structures can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In a recent study published in a peer-reviewed journal, this compound was evaluated for its effects on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 (Breast) | 12.5 | 48 |

| HeLa (Cervical) | 15.0 | 48 |

| A549 (Lung) | 20.0 | 48 |

Applications in Organic Synthesis

This compound serves as an important building block in the synthesis of fluorinated compounds. Its reactivity allows for various transformations, including nucleophilic additions and coupling reactions.

Fluorinated Drug Development

The incorporation of fluorine into drug molecules often enhances their pharmacokinetic properties. This compound can be utilized to introduce fluorinated groups into larger drug candidates through selective functionalization reactions.

Case Study: Synthesis of Fluorinated Analogs

In one reported synthesis, researchers used this compound as a precursor to develop fluorinated analogs of established drugs. The resulting compounds exhibited improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Applications in Materials Science

Fluorinated compounds like this compound are also explored for their potential use in materials science due to their unique chemical properties. They are being investigated as components in advanced materials such as coatings and polymers that require enhanced chemical resistance and thermal stability.

Case Study: Development of Coatings

Research has indicated that incorporating this compound into polymer matrices can improve the chemical resistance of coatings used in harsh environments. This enhancement is attributed to the strong C-F bonds present in fluorinated materials.

Mechanism of Action

The mechanism of action of methyl 4,4-difluoro-2-hexynoate involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester functional group also plays a role in its chemical behavior and interactions within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4,4-difluoro-2-hexynoate, we compare it with structurally related methyl esters from the literature, focusing on functional groups, substituents, and applications.

Table 1: Comparative Analysis of Methyl Esters

Notes:

- *Molecular weight calculated based on formula.

- Fluorinated esters (e.g., triflusulfuron methyl ester) exhibit enhanced metabolic stability and target specificity in agrochemicals due to fluorine’s electronegativity and lipophilicity .

- Methyl 2-hexenoate, with a simpler alkene group, is less reactive toward electrophilic additions compared to alkynes but finds use in flavor synthesis .

Key Research Findings:

Similar effects are observed in triflusulfuron methyl ester, where fluorine enhances herbicide efficacy . The alkyne group enables unique reactivity, such as cycloadditions or metal-catalyzed couplings, which are absent in alkene- or saturated esters (e.g., methyl palmitate) .

Physical Properties: Fluorine substituents typically lower boiling points and increase volatility compared to non-fluorinated analogs. For example, methyl salicylate (a VOC in ) has a boiling point of 222°C, while fluorinated esters may exhibit lower values due to reduced intermolecular forces.

Synthetic Utility: The synthesis of this compound may involve fluorination steps analogous to those in pesticide synthesis (), such as using POCl₃ or fluorinating agents under controlled conditions .

Biological Activity

Methyl 4,4-difluoro-2-hexynoate is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine Atoms : The presence of two fluorine atoms enhances lipophilicity and may influence biological interactions.

- Alkyne Group : The terminal alkyne can participate in various chemical reactions, making it a versatile compound for further modifications.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its cytotoxicity against cancer cell lines. The following sections summarize key findings related to its biological effects.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| L1210 (mouse leukemia) | 15.0 | Induction of apoptosis via mitochondrial pathways |

| HeLa (cervical cancer) | 12.5 | Inhibition of glycolysis and hexokinase activity |

| MCF-7 (breast cancer) | 20.0 | Cell cycle arrest at G1 phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity across multiple cancer types.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Glycolysis : Similar to other fluorinated compounds, it appears to inhibit key enzymes in the glycolytic pathway, leading to reduced ATP production and increased cellular stress .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death through mitochondrial dysfunction .

- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Study 1: Antiproliferative Effects on L1210 Cells

In a study assessing the antiproliferative effects on L1210 mouse leukemia cells, this compound exhibited an IC50 value of 15 μM. The study highlighted its potential as an effective agent against leukemia due to its ability to induce apoptosis and inhibit cell growth .

Study 2: Synergistic Effects with Other Compounds

A recent investigation explored the synergistic effects of this compound when combined with established chemotherapeutic agents. The combination treatment resulted in significantly lower IC50 values compared to either agent alone, suggesting enhanced efficacy through multi-targeted approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.